5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO3 . It has a molecular weight of 225.15 .
Molecular Structure Analysis
The InChI code for 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is 1S/C10H5F2NO3/c11-5-1-2-6 (7 (12)3-5)9-4-8 (10 (14)15)13-16-9/h1-4H, (H,14,15) .Physical And Chemical Properties Analysis
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid has a predicted boiling point of 407.4±45.0 °C and a predicted density of 1.484±0.06 g/cm3 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis
This compound is often used as a building block in organic synthesis. It serves as a critical component in the synthesis of more complex chemical structures. For example, it has been employed in the synthesis of certain piperidine derivatives through a reaction involving N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide. This indicates its role in the formation of pharmacologically relevant compounds and potentially in the development of new drugs or chemical agents.
Research and Development
The compound is also a key ingredient in research and development, particularly in the life sciences and chemistry. It's utilized in the creation of new chemical entities and for studying chemical reactions. Its role in R&D underlines its importance in advancing scientific knowledge and contributing to the development of new technologies and solutions in various fields.
Safety And Hazards
properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAFQXBZWSTPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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